

Application Notes and Protocols for TCS 359 in In Vitro Experiments

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Compound of Interest

Compound Name: TCS 359

Cat. No.: B1684614

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Introduction

TCS 359 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[1] **TCS 359** exhibits significant antiproliferative effects in cell lines harboring these mutations, making it a valuable tool for cancer research and drug development.[1]

These application notes provide detailed protocols for utilizing **TCS 359** in common in vitro experiments, including a biochemical kinase assay and a cell-based proliferation assay. The information presented here is intended to guide researchers in designing and executing experiments to investigate the biological effects of **TCS 359**.

Mechanism of Action

TCS 359 functions as an ATP-competitive inhibitor of the FLT3 kinase.[3] By binding to the ATP-binding pocket of the FLT3 enzyme, it blocks the transfer of phosphate from ATP to its downstream substrates. This inhibition disrupts the entire FLT3 signaling cascade, which includes key pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in FLT3-dependent cancer cells.[1]

Quantitative Data Summary

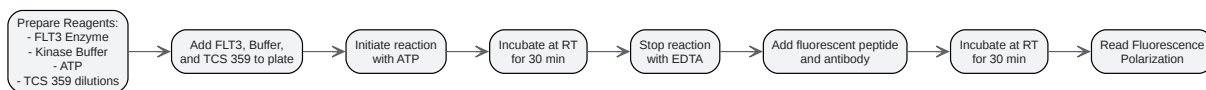
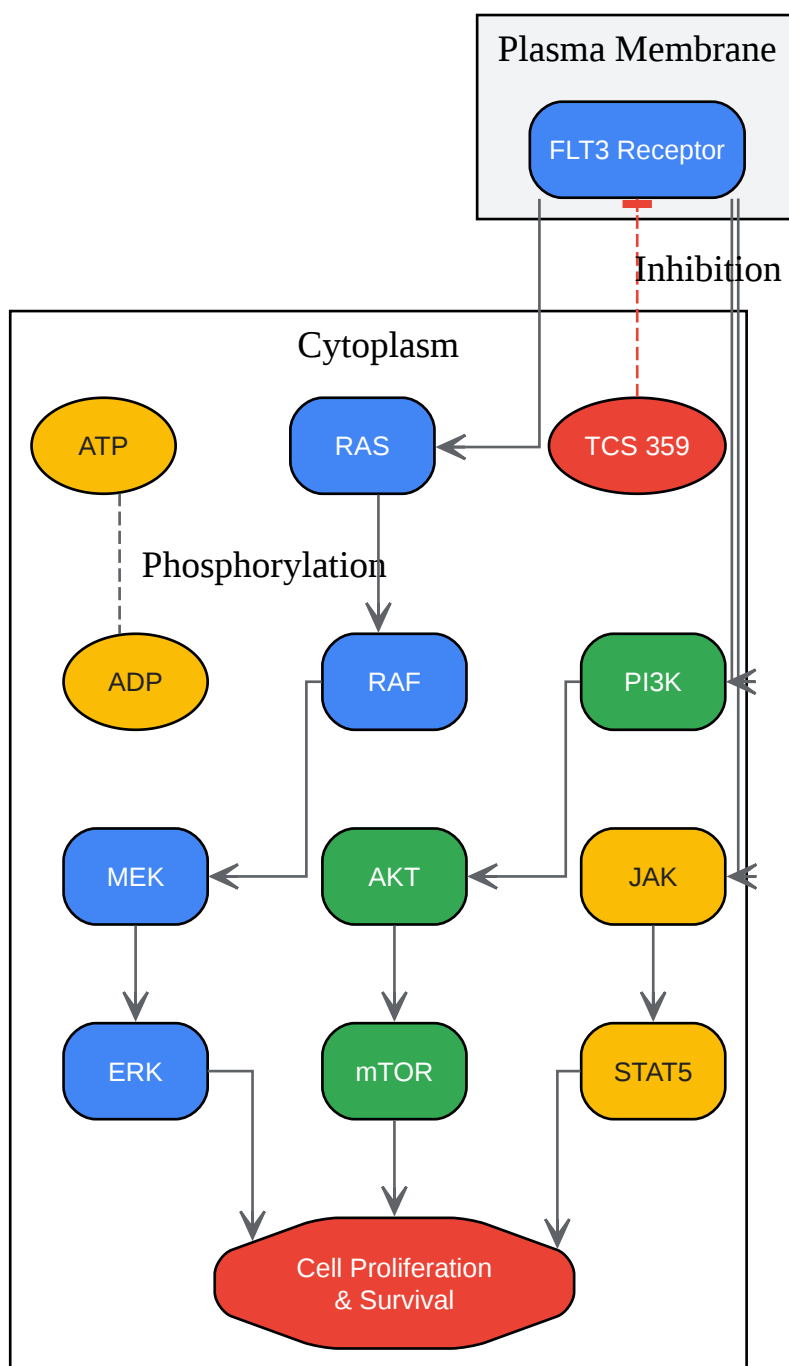
The inhibitory activity of **TCS 359** has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Type	Target/Cell Line	IC50 Value
Biochemical Kinase Assay	FLT3 Kinase	42 nM
Cell Proliferation Assay	MV4-11	340 nM
Cell Proliferation Assay	HL-60	> 100 μ M
Cell Proliferation Assay	K562	> 100 μ M

Note: The MV4-11 cell line is known to harbor the FLT3-ITD mutation, rendering it particularly sensitive to FLT3 inhibitors.^[1] The HL-60 and K562 cell lines are FLT3 wild-type and serve as negative controls.^[4]

Signaling Pathway

The signaling pathway downstream of FLT3 is complex and involves multiple interconnected cascades that regulate cell survival and proliferation. The diagram below illustrates the key components of the FLT3 signaling pathway and the point of inhibition by **TCS 359**.



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References

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